molecular formula C52H32O20 B1255024 Phelligridimer A

Phelligridimer A

Cat. No. B1255024
M. Wt: 976.8 g/mol
InChI Key: CJFXDDUPHVDEGG-WBQDRZHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phelligridimer A is a macrocycle isolated from the fungus Phellinus igniarius and has been shown to exhibit antioxidant activity. It has a role as an antioxidant and a fungal metabolite. It is a polyphenol, a furopyran, a delta-lactone and a macrocycle.

Scientific Research Applications

Antioxidant Activity

Phelligridimer A, a macrocyclic metabolite from the fungus Phellinus igniarius, has shown notable antioxidant activity. It was found to possess an IC50 of 10.2 µM in antioxidant tests, indicating its potential as a natural antioxidant compound. However, it was inactive against various human cancer cell lines and enzymes, such as PTP1B and thrombin, at certain concentrations (Wang et al., 2005).

Anti-inflammatory and Regenerative Properties

Research on related compounds such as Phelligridin D, a hispidin analogue from Phellinus baumii, has demonstrated anti-inflammatory effects and potential in supporting periodontal regeneration. These properties could have implications for Phelligridimer A, given the structural similarities and common source in medicinal fungi (Kim et al., 2018).

Potential in Assisted Reproductive Technology

Although not directly involving Phelligridimer A, studies on Phelligridin D have shown effects on boar sperm viability, suggesting a potential area of exploration for Phelligridimer A in assisted reproductive technologies or as a model compound for studying reproductive biology (Yi et al., 2016).

Biogenetic Study and Synthetic Approaches

The study of Phelligridimer A’s biogenesis and synthetic pathways is vital for understanding its formation and potential for synthesis in laboratory settings. Research on its structure and possible biogenetic origins can provide insights into the natural processes of medicinal fungi and guide synthetic approaches for pharmaceutical applications (Cooper & Wright, 2013).

Efficient Isolation Techniques

Effective isolation methods for compounds like Phelligridimer A are crucial for its study and application. Research has been conducted on the isolation of similar compounds from fermentation broths, which could be applicable to Phelligridimer A. These techniques are essential for its purification and subsequent study or use (Wang et al., 2020).

properties

Product Name

Phelligridimer A

Molecular Formula

C52H32O20

Molecular Weight

976.8 g/mol

IUPAC Name

(2S,3S,10E,22S,23S,30E)-3,23-bis(3,4-dihydroxyphenyl)-14,15,34,35,42,45-hexahydroxy-4,8,20,24,28,40-hexaoxanonacyclo[36.2.2.218,21.15,9.125,29.02,6.012,17.022,26.032,37]hexatetraconta-1(41),5,9(46),10,12,14,16,18(45),21(44),25,29(43),30,32,34,36,38(42)-hexadecaene-7,19,27,39-tetrone

InChI

InChI=1S/C52H32O20/c53-27-7-3-21(11-29(27)55)47-43-40-18-36(62)42(50(64)72-40)26-16-34(60)32(58)10-20(26)2-6-24-14-38-46(52(66)68-24)44(48(70-38)22-4-8-28(54)30(56)12-22)39-17-35(61)41(49(63)71-39)25-15-33(59)31(57)9-19(25)1-5-23-13-37(69-47)45(43)51(65)67-23/h1-18,43-44,47-48,53-62H/b5-1+,6-2+/t43-,44-,47+,48+/m0/s1

InChI Key

CJFXDDUPHVDEGG-WBQDRZHYSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H]2OC3=C4[C@@H]2C5=CC(=C(C6=CC(=C(C=C6/C=C/C7=CC8=C([C@H](C9=CC(=C(C1=CC(=C(C=C1/C=C/C(=C3)OC4=O)O)O)C(=O)O9)O)[C@H](O8)C1=CC(=C(C=C1)O)O)C(=O)O7)O)O)C(=O)O5)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2C3C4=CC(=C(C5=CC(=C(C=C5C=CC6=CC7=C(C(C(O7)C8=CC(=C(C=C8)O)O)C9=CC(=C(C1=CC(=C(C=C1C=CC1=CC(=C3C(=O)O1)O2)O)O)C(=O)O9)O)C(=O)O6)O)O)C(=O)O4)O)O)O

synonyms

phelligridimer A

Origin of Product

United States

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